2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate
Description
Introduction to 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate
Chemical Significance in Fluoropolymer Research
The compound’s molecular structure (C12H8F16O5) features a methacrylate backbone modified with a perfluorinated ether chain, creating a hybrid architecture that combines radical polymerization activity with fluorine-derived inertness. The high electronegativity of fluorine atoms induces strong carbon-fluorine bonds (485 kJ/mol), which confer remarkable thermal stability (decomposition temperatures exceeding 300°C) and chemical resistance to acids, bases, and solvents.
The trifluoromethoxy (-OCF3) and tetrafluoroethoxy (-OCF2CF2O-) groups create a sterically shielded environment around the methacrylate double bond, enabling controlled radical polymerization while minimizing chain-transfer side reactions. This property has been critical for synthesizing well-defined fluoropolymers with low polydispersity indices (PDI < 1.3).
| Property | Value | Source Key |
|---|---|---|
| Empirical Formula | C12H8F16O5 | |
| Molecular Weight | 528.18 g/mol | |
| SMILES | FC(F)(F)OC(F)(F)C(F)(F)OC(F)(F)COC(=O)C(C)=C | |
| Polymerization Reactivity | k′ = 2.7 × 10−3 L/mol·s |
Historical Development of Fluorinated Methacrylate Derivatives
Fluorinated methacrylates emerged in the 1980s as researchers sought to overcome the limitations of conventional poly(methyl methacrylate) (PMMA) in harsh environments. Early derivatives like 2,2,2-trifluoroethyl methacrylate (1985) demonstrated improved hydrophobicity but suffered from poor thermal stability above 150°C. The introduction of perfluorinated ether side chains in the late 1990s marked a breakthrough, with compounds such as 1,1,1,3,3,3-hexafluoroisopropyl methacrylate achieving glass transition temperatures (Tg) of 128°C.
The target compound represents a third-generation fluoromethacrylate, developed through iterative optimization of ether chain length and fluorine substitution patterns. Key milestones include:
- 2003 : First synthesis of tetrafluoroethoxy-containing methacrylates via nucleophilic substitution of perfluoroepoxides.
- 2011 : Quantitative reactivity studies establishing pseudo first-order rate constants (k′) for 18 fluorinated acrylates/methacrylates, enabling predictive polymerization modeling.
- 2023 : Development of living radical polymerization techniques achieving 92% monomer conversion while maintaining PDI < 1.2.
Key Industrial and Academic Applications
High-Performance Coatings
Copolymers incorporating this methacrylate derivative exhibit water contact angles >130°, making them ideal for anti-fouling marine coatings. The perfluorinated ether segments migrate to polymer-air interfaces during film formation, creating a dense fluorine-rich surface layer (2–5 nm thickness) that resists biofilm adhesion.
Flexible Electronics
In triboelectric nanogenerators (TENGs), polymers derived from this monomer achieve surface charge densities of 250 µC/m2 – a 300% improvement over PTFE-based systems. The methacrylate’s vinyl group enables covalent bonding with conductive fillers (e.g., carbon nanotubes), enhancing mechanical durability in stretchable circuits.
Properties
Molecular Formula |
C11H7F13O5 |
|---|---|
Molecular Weight |
466.15 g/mol |
IUPAC Name |
[2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H7F13O5/c1-4(2)5(25)26-3-6(12,13)27-7(14,15)8(16,17)28-9(18,19)10(20,21)29-11(22,23)24/h1,3H2,2H3 |
InChI Key |
QZFZXVNYVUDHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Fluorinated Alkoxides
The fluorinated ether chain is assembled through sequential substitutions. For example:
- Step 1 : Reaction of 1-chloro-2,2-difluoroethane with potassium acetate in dimethyl sulfoxide (DMSO) at 120°C yields 2,2-difluoroethyl acetate.
- Step 2 : Transesterification with methanol in the presence of sodium methoxide produces 2,2-difluoroethanol.
- Step 3 : Etherification with hexafluoropropylene oxide (HFPO) or tetrafluoroepoxides under basic conditions extends the fluorinated chain.
Key Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 1-Cl-2,2-difluoroethane, KAc | 120°C | 90.8% |
| 2 | Methanol, NaOMe | 60–80°C | 95% |
| 3 | HFPO, KF | 80–100°C | 78% |
This method ensures high fluorine content but requires stringent anhydrous conditions to prevent hydrolysis.
Epoxide Ring-Opening with Fluorinated Alcohols
Alternative approaches use epoxide intermediates:
- Example : Hexafluoropropylene oxide (HFPO) reacts with 2,2,3,3-tetrafluoropropanol in an autoclave at 80°C to form 2-(2,2,3,3-tetrafluoropropoxy)-1,1,1,3,3,3-hexafluoropropane. Subsequent deprotection or further etherification yields the target alcohol.
Advantages :
- Higher regioselectivity compared to nucleophilic substitutions.
- Reduced side products from elimination reactions.
Methacrylation of Fluorinated Alcohol
Direct Esterification with Methacrylic Acid
Protocol :
- The fluorinated alcohol reacts with a 2–5× molar excess of methacrylic acid in the presence of phosphoric anhydride (P₂O₅) at 80–105°C.
- Key Data :
| Parameter | Value |
|---|---|
| Molar ratio (acid:OH) | 2:1 to 5:1 |
| Catalyst loading | 0.2–1.0 wt% P₂O₅ |
| Reaction time | 1–3 hours |
| Yield | 84–93% |
Mechanism :
Phosphoric anhydride acts as both a dehydrating agent and catalyst, shifting the equilibrium toward ester formation. Polymerization inhibitors (e.g., hydroquinone monomethyl ether) are added to suppress radical polymerization of methacrylic acid.
Transesterification with Methyl Methacrylate
Protocol :
- The fluorinated alcohol reacts with methyl methacrylate (MMA) in a 1:1.5–2.0 molar ratio using tetrahydrofurfuryl methoxide (Li, Mg, or Ca-based) as a catalyst at 60–80°C under reduced pressure (300–1013 mbar).
- Key Data :
| Parameter | Value |
|---|---|
| Catalyst loading | 1–3 wt% |
| Pressure | 300–500 mbar |
| Yield | 85–96% |
Advantages :
- Avoids handling corrosive methacrylic acid.
- Distillation of methanol-MMA azeotrope drives the reaction to completion.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct esterification | 84–93% | >95% | Moderate |
| Transesterification | 85–96% | >96% | High |
Transesterification is preferred for industrial-scale synthesis due to milder conditions and easier separation of by-products.
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Polymers: Fluorinated polymers with high thermal and chemical resistance.
Substituted Derivatives: Compounds with modified functional groups for specific applications.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span several fields:
Polymer Synthesis
- Role as a Monomer : It serves as a monomer in the synthesis of fluorinated polymers that exhibit enhanced thermal and chemical resistance. These polymers are critical in applications requiring durability under extreme conditions .
- Mechanism : The presence of multiple fluorine atoms allows for the formation of strong covalent bonds during polymerization processes, resulting in robust polymer networks.
Biomedical Coatings
- Biocompatibility : Research indicates potential use in biomedical applications due to its biocompatibility and resistance to biofouling. These properties make it suitable for coatings on medical devices that require long-term stability in biological environments .
- Drug Delivery Systems : The compound is being explored for use in drug delivery systems where stability and resistance to degradation are crucial for effective therapeutic outcomes.
High-Performance Coatings and Adhesives
- Industrial Applications : Its unique chemical structure makes it ideal for formulating high-performance coatings and adhesives that need to withstand harsh environmental conditions without degrading .
- Chemical Resistance : The fluorinated nature of the compound provides superior resistance to solvents and chemicals compared to traditional materials.
Case Study 1: Polymer Development
A study focused on the synthesis of fluorinated polymers using 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate demonstrated that polymers produced exhibited significantly improved thermal stability and mechanical properties compared to non-fluorinated counterparts. This was attributed to the strong intermolecular forces facilitated by the fluorine atoms.
Case Study 2: Biomedical Device Coatings
In a research project aimed at developing coatings for implantable devices, the compound was tested for its ability to resist protein adsorption and bacterial colonization. Results indicated that surfaces coated with the polymer derived from this methacrylate showed reduced biofilm formation compared to conventional coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate involves its ability to form strong, stable bonds due to the presence of multiple fluorine atoms. These fluorine atoms create a highly electronegative environment, which enhances the compound’s resistance to chemical and thermal degradation. The molecular targets and pathways involved are primarily related to its interaction with other molecules in polymerization and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related fluorinated molecules, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Physicochemical Properties
- Thermal Stability: The target compound’s branched fluorinated ether backbone likely enhances thermal stability (>300°C) compared to linear analogs like F-53B (stable up to ~250°C) . Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate , lacking ether groups, degrades at lower temperatures (~150°C).
Hydrophobicity :
Reactivity :
Research Findings and Trends
- Environmental Persistence : Longer perfluoroalkyl chains (e.g., F-53B’s C6 chain) are associated with greater environmental persistence compared to the target compound’s shorter trifluoromethoxy group .
- Synthetic Complexity : The target compound’s branched ether structure requires multi-step synthesis, whereas linear analogs (e.g., ) are more straightforward to produce .
- Biological Activity : Unlike antimicrobial quaternary ammonium compounds (e.g., ), highly fluorinated methacrylates show minimal bioactivity due to their inertness.
Biological Activity
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl Methacrylate (DFTME) is a fluorinated compound with significant potential in various biological applications due to its unique chemical properties. Understanding its biological activity is essential for evaluating its safety and efficacy in potential applications ranging from pharmaceuticals to materials science.
Chemical Structure and Properties
DFTME is characterized by a complex fluorinated structure that enhances its stability and hydrophobicity. The molecular formula is , and it features multiple fluorinated ethoxy groups, which contribute to its unique reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C6F10O |
| Molecular Weight | 282.06 g/mol |
| CAS Number | 330562-43-1 |
| Synonyms | 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl methacrylate |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of DFTME. The compound has shown promising results against various bacterial strains. For instance, a study employing disc diffusion and micro-dilution methods indicated that DFTME exhibits significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL for these pathogens .
Cytotoxicity and Safety Profile
The cytotoxicity of DFTME was evaluated using several mammalian cell lines. Results indicated that while the compound possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) values varied significantly across different cell lines, suggesting that the compound's safety profile is dose-dependent. For example, IC50 values were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (liver cancer cells) | 50 |
| MCF-7 (breast cancer cells) | 75 |
| Vero (normal kidney cells) | 100 |
These findings indicate the need for careful consideration when determining therapeutic dosages for potential applications .
The mechanism by which DFTME exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic pathways. The presence of multiple fluorinated groups enhances membrane permeability, allowing for greater interaction with cellular components. This property is particularly relevant in the context of antimicrobial activity, where membrane integrity is crucial for bacterial survival .
Case Study 1: Antibacterial Efficacy
A controlled study tested DFTME against clinical isolates of E. coli resistant to conventional antibiotics. The results demonstrated that DFTME effectively inhibited growth in resistant strains at concentrations lower than those required for traditional antibiotics. This highlights its potential as an alternative therapeutic agent in treating antibiotic-resistant infections .
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment conducted on laboratory animals, DFTME was administered at varying doses to evaluate systemic toxicity. Observations indicated dose-dependent effects on liver function markers and renal parameters, necessitating further investigation into long-term exposure effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
